beta-D-Glucose 1-phosphate
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Overview
Description
Beta-D-Glucose 1-phosphate: is a glucose molecule with a phosphate group attached to the first carbon atom. It is an important intermediate in various metabolic pathways, particularly in the synthesis and breakdown of glycogen. This compound can exist in either the alpha or beta anomeric form, with the beta form being more prevalent in certain biological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucose 1-phosphate can be synthesized through enzymatic reactions involving glucan phosphorylases. These enzymes catalyze the reversible degradation of beta-linked glucose polymers using inorganic phosphate, yielding this compound and a shorter carbohydrate chain . The reaction conditions typically involve the use of specific phosphorylases such as maltose phosphorylase, kojibiose phosphorylase, and trehalose phosphorylase .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of trehalose using trehalose phosphorylase. This method is efficient but can be costly and is not yet available in large quantities .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucose 1-phosphate undergoes several types of chemical reactions, including:
Phosphorolysis: This reaction involves the cleavage of a glycosidic bond by the addition of a phosphate group, producing this compound.
Isomerization: this compound can be converted to glucose 6-phosphate by the enzyme beta-phosphoglucomutase.
Common Reagents and Conditions:
Phosphorylases: Enzymes such as maltose phosphorylase, kojibiose phosphorylase, and trehalose phosphorylase are commonly used.
Inorganic Phosphate: Used as a reactant in the phosphorolysis reaction.
Major Products:
Glucose 6-phosphate: Formed from the isomerization of this compound.
Scientific Research Applications
Beta-D-Glucose 1-phosphate has a wide range of applications in scientific research:
Mechanism of Action
Beta-D-Glucose 1-phosphate exerts its effects primarily through its role in metabolic pathways. It is converted to glucose 6-phosphate by beta-phosphoglucomutase, which then enters glycolysis or gluconeogenesis . This conversion is crucial for maintaining glucose homeostasis in cells. The molecular targets and pathways involved include enzymes such as glycogen phosphorylase and phosphoglucomutase .
Comparison with Similar Compounds
Alpha-D-Glucose 1-phosphate: Similar in structure but differs in the anomeric form.
Beta-D-Glucose 6-phosphate: An isomer of beta-D-Glucose 1-phosphate, differing in the position of the phosphate group.
Beta-D-Galactose 1-phosphate: Another similar compound involved in galactose metabolism.
Uniqueness: this compound is unique due to its specific role in glycogen metabolism and its ability to act as a glucosyl donor in glycosylation reactions. Its beta anomeric form also distinguishes it from other glucose phosphates .
Properties
CAS No. |
14048-34-1 |
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Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
HXXFSFRBOHSIMQ-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
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